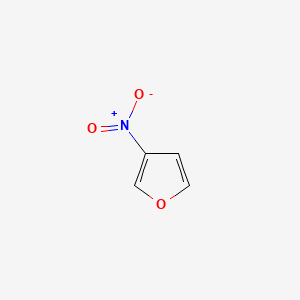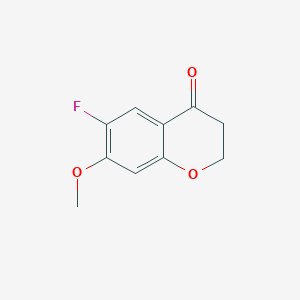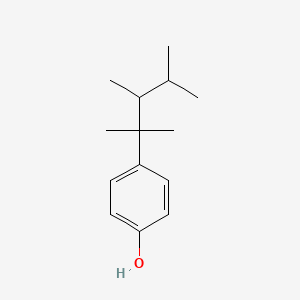
6,8-Dimethoxychroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxychroman-4-one is a chemical compound belonging to the class of chromanones, which are derivatives of chroman. Chromanones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chroman ring with methoxy groups at the 6th and 8th positions and a ketone group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxychroman-4-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2,4-dimethoxybenzaldehyde.
Cyclization: The precursor undergoes cyclization to form the chroman ring. This can be achieved through an acid-catalyzed reaction.
Oxidation: The chroman intermediate is then oxidized to introduce the ketone group at the 4th position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Using continuous flow reactors to achieve efficient cyclization.
Catalytic Oxidation: Employing catalytic systems to facilitate the oxidation step, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
6,8-Dimethoxychroman-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6,8-Dimethoxychroman-4-one exerts its effects involves:
Molecular Targets: It may interact with various enzymes and receptors in the body.
Pathways: It can modulate oxidative stress pathways, reducing the levels of reactive oxygen species and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
6,8-Dihydroxychroman-4-one: Similar structure but with hydroxyl groups instead of methoxy groups.
6,8-Dimethylchroman-4-one: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
6,8-Dimethoxychroman-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups can enhance its lipophilicity and potentially improve its ability to cross cell membranes.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6,8-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
HAHGQPWVPNHRFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)OCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)


![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)

![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)




![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)

